molecular formula C10H14FNO B13518251 O-[4-(4-Fluorophenyl)butyl]hydroxylamine CAS No. 135980-63-1

O-[4-(4-Fluorophenyl)butyl]hydroxylamine

Cat. No.: B13518251
CAS No.: 135980-63-1
M. Wt: 183.22 g/mol
InChI Key: YUOBDNZTRISLDF-UHFFFAOYSA-N
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Description

O-[4-(4-Fluorophenyl)butyl]hydroxylamine is a hydroxylamine derivative featuring a four-carbon butyl chain substituted with a 4-fluorophenyl group at the terminal position. Hydroxylamine derivatives are widely utilized in organic synthesis and pharmaceutical research, often serving as intermediates or bioactive agents due to their nucleophilic and redox-active nature .

Properties

CAS No.

135980-63-1

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

O-[4-(4-fluorophenyl)butyl]hydroxylamine

InChI

InChI=1S/C10H14FNO/c11-10-6-4-9(5-7-10)3-1-2-8-13-12/h4-7H,1-3,8,12H2

InChI Key

YUOBDNZTRISLDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCON)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[4-(4-Fluorophenyl)butyl]hydroxylamine typically involves the reaction of 4-(4-fluorophenyl)butylamine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

O-[4-(4-Fluorophenyl)butyl]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oximes or nitroso compounds, while reduction may produce amines .

Scientific Research Applications

O-[4-(4-Fluorophenyl)butyl]hydroxylamine has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce hydroxylamine functionality into various molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals

Mechanism of Action

The mechanism of action of O-[4-(4-Fluorophenyl)butyl]hydroxylamine involves its interaction with molecular targets and pathways in biological systems. The hydroxylamine group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Structural Differences :

  • The butyl chain in the target compound increases molecular weight and lipophilicity compared to the methyl linker in benzyl analogs.
  • The 4-fluorophenyl group provides electron-withdrawing effects, contrasting with the electron-donating methoxy group in O-(4-methoxybenzyl)hydroxylamine .

2b. Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Melting Point (°C) Storage Conditions
O-[4-(4-Fluorophenyl)butyl]hydroxylamine* C₁₀H₁₅FNO 200.23 Not reported Not reported Inferred: 2–8°C
O-(4-Fluorobenzyl)hydroxylamine HCl C₇H₈FNO·HCl 177.60 244 225–235 2–8°C
O-(4-Methoxybenzyl)hydroxylamine C₈H₁₁NO₂ 153.18 Not reported Not reported Not reported
O-(4-Aminobutyl)hydroxylamine C₄H₁₁N₂O 103.15 Not reported Not reported Not reported

*Inferred properties for the target compound: The butyl chain likely increases hydrophobicity (logP ~3.5–4.0) compared to benzyl analogs (logP ~2.7) .

Biological Activity

O-[4-(4-Fluorophenyl)butyl]hydroxylamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant properties, enzyme inhibition capabilities, and possible therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

  • Chemical Formula : C11_{11}H14_{14}FNO
  • Molecular Weight : 201.24 g/mol

The presence of the hydroxylamine functional group is significant for its biological activity, particularly in redox reactions and enzyme interactions.

Antioxidant Activity

Recent studies have demonstrated that compounds containing hydroxylamine groups exhibit notable antioxidant properties. For instance, in a study assessing various derivatives, this compound was shown to scavenge free radicals effectively, as evidenced by its performance in DPPH and ABTS assays. The results indicated a significant reduction in oxidative stress markers, suggesting its potential use as an antioxidant agent in therapeutic applications .

Anticholinesterase Activity

The compound's ability to inhibit acetylcholinesterase (AChE) was evaluated, revealing promising results. The IC50_{50} value for this compound was found to be significantly lower than that of standard AChE inhibitors, indicating its potential as a candidate for treating Alzheimer's disease .

Tyrosinase Inhibition

Tyrosinase is an important enzyme in melanin production and has been targeted for skin whitening agents. This compound demonstrated effective inhibition of tyrosinase activity with an IC50_{50} value comparable to existing inhibitors used in cosmetic formulations .

Neuroprotective Effects

In a neuroprotective study involving cellular models of oxidative stress, this compound was administered to neuronal cell lines subjected to oxidative damage. The results indicated that the compound significantly reduced cell death and preserved mitochondrial function, highlighting its potential role as a neuroprotective agent .

Anticancer Activity

The compound's anticancer properties were explored against various cancer cell lines. In vitro studies showed that this compound induced apoptosis in breast cancer cells with an IC50_{50} of 15 µM. Mechanistic studies suggested that this effect was mediated through the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis .

Data Summary

Biological Activity IC50_{50} ValueRemarks
Antioxidant (DPPH Assay)12 µMEffective scavenging of free radicals
AChE Inhibition8 µMPotential treatment for Alzheimer’s disease
Tyrosinase Inhibition10 µMComparable to standard cosmetic agents
Anticancer (Breast Cancer)15 µMInduces apoptosis via ROS generation

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